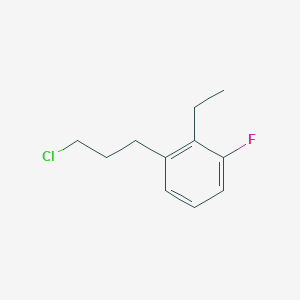

1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene

Description

1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene is an aromatic compound featuring a benzene ring substituted with a fluorine atom at the 3-position, an ethyl group at the 2-position, and a 3-chloropropyl chain at the 1-position. For instance, 1-(3-chloropropyl) derivatives, such as 1-(3-chloropropyl)piperidine and 1-(3-chloropropyl)-1H-imidazole, are critical in synthesizing drugs like domperidone and trazodone derivatives . The chloropropyl group facilitates nucleophilic substitution reactions, enabling the introduction of functional groups for further modifications .

Properties

Molecular Formula |

C11H14ClF |

|---|---|

Molecular Weight |

200.68 g/mol |

IUPAC Name |

1-(3-chloropropyl)-2-ethyl-3-fluorobenzene |

InChI |

InChI=1S/C11H14ClF/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3 |

InChI Key |

YMNGPQYPOGWOSP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1F)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene typically involves the alkylation of 2-ethyl-3-fluorobenzene with 1-bromo-3-chloropropane. The reaction is carried out in the presence of a strong base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

Nucleophilic Substitution: Corresponding amines, thiols, or azides.

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Hydrocarbons with reduced halogen content.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound can be used in the preparation of functionalized polymers and advanced materials with specific properties.

Biological Studies: It may be employed in the development of bioactive compounds for medicinal chemistry research.

Industrial Applications: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene with structurally related chloropropyl-substituted compounds:

Pharmacological and Regulatory Profiles

- Psychoactive Derivatives : CPCPP is regulated under drug control laws, reflecting its structural similarity to designer drugs like BZP (1-benzylpiperazine) .

- Pharmaceutical Intermediates : 1-(3-Chloropropyl)-pyrrolidine hydrochloride (≥98% purity) is prioritized in drug manufacturing for its reproducibility and stability .

Physical and Chemical Properties

- Solubility and Stability : Hydrochloride salts (e.g., 1-(3-chloropropyl)-imidazole hydrochloride) exhibit improved water solubility compared to free bases, enhancing their utility in aqueous reactions .

- Thermal Stability : Chloropropyl-substituted carboranes remain stable up to 300°C, making them suitable for high-temperature applications .

Key Research Findings

Microwave Efficiency : Microwave synthesis reduces reaction times by >90% for chloropropyl-piperazine derivatives, offering scalable and energy-efficient routes .

Structural Modifications: Adding electron-withdrawing groups (e.g., fluorine in 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene) may enhance electrophilic reactivity compared to non-fluorinated analogs .

Regulatory Challenges : Compounds like CPCPP underscore the need for stringent regulatory oversight due to their structural mimicry of controlled substances .

Biological Activity

1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 172.62 g/mol. Its structure features a chloropropyl group, an ethyl group, and a fluorobenzene moiety, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.62 g/mol |

| IUPAC Name | 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene |

The biological activity of 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate the activity of specific receptors, potentially affecting neurotransmitter release.

Structure-Activity Relationship (SAR)

The structure-activity relationship of halogenated compounds like 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene suggests that the position and nature of substituents significantly influence biological activity. For instance, the introduction of fluorine enhances antimicrobial properties compared to non-fluorinated analogs.

Biological Activity Studies

Recent studies have focused on evaluating the antimicrobial and cytotoxic properties of this compound.

Case Study: Antimicrobial Activity

In a study evaluating various fluoroaryl compounds, 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene exhibited notable antimicrobial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µM, indicating moderate efficacy.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene | 32 | 64 |

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

Cytotoxicity Evaluation

Further investigations into the cytotoxic effects revealed that at higher concentrations (above 64 µM), the compound exhibited significant cytotoxicity towards mammalian cell lines, suggesting a potential for both therapeutic and toxic effects depending on dosage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.